molecular formula C22H30N2O2 B2761868 N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide CAS No. 496778-39-3

N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide

Cat. No.: B2761868
CAS No.: 496778-39-3
M. Wt: 354.494
InChI Key: QTFSWLQQUMRYPW-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide is a synthetic organic compound with the CAS Number 496778-39-3 and a molecular formula of C22H30N2O2 . This butanamide derivative features a molecular structure that incorporates both a diethylamino phenyl group and a 2,4-dimethylphenoxy moiety, making it a compound of interest in various chemical and pharmacological research applications. While specific biological activity data and mechanism of action for this exact compound require further research, its structural characteristics suggest potential as a valuable intermediate or building block in medicinal chemistry and drug discovery efforts. Researchers may explore its utility in developing novel therapeutic agents or as a probe in biochemical studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-5-24(6-2)20-12-10-19(11-13-20)23-22(25)8-7-15-26-21-14-9-17(3)16-18(21)4/h9-14,16H,5-8,15H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFSWLQQUMRYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the diethylamino phenyl intermediate: This step involves the reaction of 4-bromoaniline with diethylamine in the presence of a base such as potassium carbonate.

    Coupling with the dimethylphenoxy group: The intermediate is then reacted with 2,4-dimethylphenol using a coupling agent like triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving cell signaling and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide exerts its effects involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The phenyl and dimethylphenoxy groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the phenoxy and phenyl rings, leading to differences in electronic properties, solubility, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Butanamide Derivatives

Compound Name Phenoxy Substituents Phenyl Substituent Molecular Weight (g/mol) Key Properties/Activity
N-[4-(Diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide 2,4-dimethyl 4-diethylamino ~354.4 High lipophilicity; potential anti-inflammatory activity
4-(2,4-Dimethylphenoxy)-N-(4-isopropoxyphenyl)butanamide 2,4-dimethyl 4-isopropoxy ~341.4 Moderate polarity; ether group may reduce metabolic stability
4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide 2,4-dichloro 2-ethyl ~352.3 Electron-withdrawing Cl groups; potential cytotoxicity
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide 2,4-dichloro 4-acetyl ~366.2 Strong H-bond acceptor; possible kinase inhibition
N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide 2,4-dichloro 3-amino-2-methyl ~353.3 Enhanced solubility; amino group supports target binding

Key Observations:

Electronic Effects: Diethylamino substituent (target compound): Electron-donating, increases basicity and solubility in acidic media. Acetyl group (): Strong electron-withdrawing effect, may stabilize charge interactions in binding pockets .

Lipophilicity and Permeability: The 2,4-dimethylphenoxy group in the target compound enhances lipophilicity compared to dichlorophenoxy analogs, favoring passive diffusion across biological membranes . Isopropoxy substituents () introduce polarity, which may reduce blood-brain barrier penetration compared to the diethylamino group .

Biological Activity: Compounds with 4-amino-butanamide cores (e.g., ) exhibit anti-inflammatory activity via inhibition of LPS-induced cytokines . The target compound’s diethylamino group may modulate this activity by altering receptor binding kinetics. Dichlorophenoxy derivatives () are associated with higher cytotoxicity in preliminary studies, possibly due to reactive metabolite formation .

Research Findings and Pharmacological Implications

However, the diethylamino group’s bulkiness may reduce binding affinity compared to smaller substituents like methoxy .

Toxicity Considerations: Dichlorophenoxy analogs (e.g., ) show higher hepatotoxicity in vitro, likely due to glutathione depletion . The target compound’s dimethylphenoxy group may mitigate this risk.

Biological Activity

N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide is an organic compound with the molecular formula C20H26N2O2. Its unique chemical structure, characterized by a diethylamino group attached to a phenyl ring and a dimethylphenoxy group linked to a butanamide chain, positions it as a compound of interest in biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current scientific literature.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C20H26N2O2
  • Molecular Weight : 330.44 g/mol

Structural Features

The compound's structure includes:

  • A diethylamino group , enhancing its ability to form hydrogen bonds.
  • A phenyl ring , contributing to hydrophobic interactions.
  • A dimethylphenoxy moiety , which increases binding affinity to biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The diethylamino group enhances the compound's solubility and reactivity, while the phenyl and dimethylphenoxy groups facilitate strong binding interactions.

Interaction with Biological Targets

  • Enzyme Modulation : The compound has shown potential in modulating enzyme activities, which is critical for various metabolic pathways.
  • Receptor Binding : Its structure suggests that it may interact with neurotransmitter receptors, potentially influencing neurological functions.

Research Findings

Research has indicated several biological activities associated with this compound:

Case Studies

While specific case studies on this compound are scarce, related compounds have been studied extensively:

  • Study on Similar Compounds : Research on structurally related compounds has demonstrated their effectiveness in modulating G-protein coupled receptors (GPCRs), which are crucial in many physiological processes. This suggests that this compound may share similar properties.

Scientific Research Applications

This compound is utilized in various fields:

  • Organic Synthesis : It serves as a reagent in synthetic chemistry for developing more complex molecules.
  • Biological Studies : Investigated for its potential interactions with biological macromolecules and cellular processes.
  • Material Science : Explored for applications in photonics and optoelectronics due to its unique optical properties.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
4-(Dimethylamino)pyridineC7H10N2Used as a nucleophilic catalyst in organic synthesis
N,N-Dimethyl-4-aminopyridineC7H10N2Applications in nerve conduction studies
N-(4-butylphenyl)-2-(2,4-dimethylphenoxy)acetamideC20H25NO2Contains a butyl group affecting physical properties

Q & A

Q. Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm backbone connectivity (e.g., diethylamino proton signals at δ 1.1–1.3 ppm, aromatic protons at δ 6.8–7.4 ppm) .
  • Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z ~413) and detect impurities .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Q. Answer :

  • Analog synthesis : Modify substituents systematically (e.g., replace diethylamino with morpholine or vary phenoxy methyl groups) .
  • Biological assays : Test analogs in parallel using:
    • Enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination .
    • Cellular viability assays (e.g., MTT assay in cancer cell lines) to correlate substituent hydrophobicity with cytotoxicity .
  • Data analysis : Use multivariate regression to link structural descriptors (e.g., logP, steric bulk) to activity trends .

Advanced: What strategies resolve contradictions in reported bioactivity data across studies?

Q. Answer :

  • Source validation : Confirm compound purity (HPLC, elemental analysis) and exclude batch-to-batch variability .
  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media, incubation time) .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., fold-change over control) and assess statistical power .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Q. Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the amide group and π-π stacking with aromatic residues .
  • MD simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability and identify key interaction hotspots .
  • Validation : Cross-check predictions with mutagenesis studies (e.g., alanine scanning of predicted binding site residues) .

Advanced: What in vivo models are suitable for pharmacokinetic and efficacy studies?

Q. Answer :

  • Rodent models :
    • Pharmacokinetics: Administer IV/orally to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis of t₁/₂, Cmax, and bioavailability .
    • Efficacy: Use xenograft models (e.g., HT-29 colon cancer) with biweekly dosing (10–50 mg/kg) and monitor tumor volume vs. controls .
  • Toxicity screening : Assess liver/kidney function (ALT, creatinine) and hematological parameters after 28-day repeated dosing .

Basic: How should researchers handle stability issues during storage and experimental use?

Q. Answer :

  • Storage : Store at –20°C in amber vials under argon to prevent oxidation of the phenoxy group .
  • Solution stability : Prepare fresh DMSO stock solutions (<1% final concentration in assays) to avoid precipitation or degradation .

Advanced: What methodologies validate target engagement in cellular systems?

Q. Answer :

  • Cellular thermal shift assay (CETSA) : Monitor target protein stability after compound treatment via Western blot .
  • Pull-down assays : Use biotinylated probes or photoaffinity labeling to isolate compound-bound proteins for LC-MS/MS identification .

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